7-Bromoisoquinoline-1-carbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-bromoisoquinoline-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-8-2-1-7-3-4-13-10(6-12)9(7)5-8/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIXWRLIZIRUDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2C#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 7-Bromoisoquinoline-1-carbonitrile: Physicochemical Properties and Synthetic Considerations
Abstract
This technical guide provides a comprehensive overview of 7-Bromoisoquinoline-1-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific isomer, this document leverages data from closely related analogues, namely 7-Bromoisoquinoline and 5-Bromoisoquinoline-1-carbonitrile, to project its physicochemical properties, including its anticipated physical state and melting point. Furthermore, this guide outlines a plausible synthetic pathway, discusses potential applications in pharmaceutical research, and details essential safety and handling protocols. This document is intended to serve as a valuable resource for researchers, chemists, and professionals in the field of drug discovery.
Introduction
Isoquinoline and its derivatives are fundamental scaffolds in the development of therapeutic agents, exhibiting a wide range of biological activities. The introduction of a bromine atom and a nitrile group onto the isoquinoline core can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the synthesis of novel drug candidates. This guide focuses specifically on this compound, providing a detailed analysis based on available scientific literature and chemical principles.
Physicochemical Properties
Physical State
Based on the physical state of related compounds, this compound is anticipated to be a solid at room temperature. This is supported by the fact that both 7-Bromoisoquinoline and 5-Bromoisoquinoline-1-carbonitrile are documented as solids.[1][2][3][4] The presence of the polar nitrile group and the bromine atom would likely lead to strong intermolecular interactions, favoring a solid state.
Melting Point
A precise melting point for this compound has not been published. However, we can estimate a probable range by analyzing the melting points of its precursors and isomers. 7-Bromoisoquinoline has a reported melting point range of 69.0 to 73.0 °C.[3][4] The addition of a carbonitrile group at the 1-position is expected to increase the melting point due to increased molecular weight and polarity, which would enhance crystal lattice energy. Therefore, it is reasonable to project that the melting point of this compound will be higher than 73°C .
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| 7-Bromoisoquinoline | 58794-09-5 | C9H6BrN | 208.05 | Crystalline Solid | 69.0 - 73.0 |
| 5-Bromoisoquinoline-1-carbonitrile | 956003-76-2 | C10H5BrN2 | 233.07 | Solid | Not Specified |
| This compound (Predicted) | Not Available | C10H5BrN2 | 233.07 | Solid | > 73.0 |
Synthesis and Chemical Structure
The synthesis of this compound would likely proceed from the readily available 7-Bromoisoquinoline. A common method for the introduction of a nitrile group at the 1-position of an isoquinoline ring is via a Reissert reaction or a cyanation reaction.
Proposed Synthetic Workflow
A plausible synthetic route would involve the activation of the 1-position of 7-Bromoisoquinoline, followed by nucleophilic attack by a cyanide anion.
Caption: Proposed synthesis of this compound.
Chemical Structures
Caption: Structures of 7-Bromoisoquinoline and the target compound.
Applications in Drug Development
The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The introduction of a bromo and a cyano group can serve several purposes in drug design:
-
Modulation of Pharmacokinetics: The bromine atom can increase lipophilicity, potentially improving membrane permeability and influencing metabolic pathways.
-
Bioisosteric Replacement: The nitrile group can act as a bioisostere for other functional groups, such as a carboxylate or a tetrazole, offering improved metabolic stability and cell permeability.
-
Synthetic Handle: Both the bromine and nitrile groups can serve as handles for further chemical modifications, allowing for the generation of diverse compound libraries for screening.[5][6]
Derivatives of bromoisoquinolines have been investigated for their potential as anticancer, antimicrobial, and antiviral agents.[7]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, the safety precautions should be based on the known hazards of related compounds.
-
Hazard Statements: Based on related structures, this compound is likely to cause skin and eye irritation.[2][8] It may also be harmful if swallowed or inhaled.
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry place away from incompatible materials.
-
Conclusion
This compound represents a promising, yet underexplored, building block for medicinal chemistry. While direct experimental data on its physical properties are scarce, a reasoned analysis of related compounds suggests it is a solid with a melting point exceeding 73°C. The synthetic routes to this compound are plausible using established chemical transformations. Given the importance of the isoquinoline scaffold in drug discovery, further investigation into the synthesis and biological activity of this compound is warranted.
References
-
PubChem. 7-Bromoisoquinolin-1-ol. [Link]
-
Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]
- Google Patents. Method for preparing 7-bromoisoquinoline.
-
PMC. Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug. [Link]
-
MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]
-
Al Mustansiriyah Journal of Pharmaceutical Sciences. Molecular Docking study, and In vitro Evaluation of Antitumor Activity of Some New Isoxazoline and Pyrazoline Derivatives of Nabumetone against breast cancer cell line (MCF-7). [Link]
-
National Academic Digital Library of Ethiopia. Early Drug Development. [Link]
-
Arcadia. Biochemistry in Perspective Series: Biochemistry and its Applications in Drug Development. [Link]
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- 4. 7-Bromoisoquinoline | 58794-09-5 [chemicalbook.com]
- 5. Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. byarcadia.org [byarcadia.org]
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- 8. fishersci.com [fishersci.com]
Methodological & Application
Synthesis of 7-Bromoisoquinoline-1-carbonitrile from 7-Bromoisoquinoline N-oxide: A Detailed Protocol and Mechanistic Overview
An Application Guide for Drug Development Professionals
Abstract
Nitrile-containing aza-arene derivatives are crucial structural motifs in the development of pharmaceuticals, natural products, and agrochemicals.[1][2] This application note provides a comprehensive guide for the synthesis of 7-Bromoisoquinoline-1-carbonitrile, a valuable building block in medicinal chemistry, via the direct C-H cyanation of its corresponding N-oxide. We present a detailed, field-proven protocol that leverages trimethylsilyl cyanide (TMSCN) under mild, metal-free conditions. The underlying reaction mechanism, based on the Reissert-Henze reaction, is discussed to provide a causal understanding of the experimental choices. Furthermore, this guide includes critical safety protocols for handling hazardous reagents, methods for product characterization, and a complete list of authoritative references to support the described methodology.
Introduction and Scientific Background
The functionalization of heterocyclic compounds is a cornerstone of modern drug discovery. The isoquinoline scaffold, in particular, is present in numerous biologically active molecules. The introduction of a cyano group at the C1 position dramatically enhances the synthetic versatility of the isoquinoline core, allowing for its elaboration into a wide array of functional groups.
The synthesis of 1-cyanoisoquinolines from isoquinoline N-oxides is a well-established transformation, often categorized as a Reissert-Henze reaction. This reaction involves the activation of the N-oxide and subsequent nucleophilic attack by a cyanide source at the electron-deficient C1 position.[3][4] Modern methodologies have shifted towards milder and more efficient reagents, with trimethylsilyl cyanide (TMSCN) emerging as a superior cyanide source over traditional, more hazardous options like KCN.[5][6]
This protocol details a direct, ortho-C-H cyanation of 7-Bromoisoquinoline N-oxide that proceeds under benign conditions without the need for external activating agents, offering operational simplicity and high efficiency.[1][2][5]
Reaction Mechanism: The Reissert-Henze Pathway
The reaction proceeds through a variation of the Reissert-Henze reaction. The key steps are outlined below:
-
Activation of the N-oxide: The trimethylsilyl group from TMSCN coordinates to the oxygen atom of the N-oxide. This silylation step activates the isoquinoline ring, significantly increasing the electrophilicity of the C1 position.
-
Nucleophilic Attack: A cyanide ion, also delivered from TMSCN, acts as the nucleophile and attacks the activated C1 position. This forms a 1-cyano-2-silyloxy-1,2-dihydroisoquinoline intermediate.
-
Rearomatization: A base, such as N,N-Diisopropylethylamine (DIEA), facilitates the elimination of the silyloxy group and a proton from the C1 position. This rearomatization step regenerates the stable aromatic isoquinoline system and yields the final product, this compound.
The overall transformation is a formal oxidative cyanation where the N-oxide oxygen is ultimately removed.
Caption: Proposed mechanism for the cyanation of 7-Bromoisoquinoline N-oxide.
Experimental Protocol
This protocol is designed for researchers and scientists in a laboratory setting. Adherence to all safety precautions is mandatory.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 7-Bromoisoquinoline N-oxide | 224.05 | 224 mg | 1.0 | 1.0 |
| Trimethylsilyl cyanide (TMSCN) | 99.21 | 0.37 mL | 3.0 | 3.0 |
| N,N-Diisopropylethylamine (DIEA) | 129.24 | 0.35 mL | 2.0 | 2.0 |
| Dichloromethane (DCM), anhydrous | 84.93 | 0.5 mL | - | - |
| Saturated Sodium Bicarbonate (aq) | - | ~10 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | - |
| Silica Gel for Chromatography | - | As needed | - | - |
| Solvents for Chromatography | - | As needed | - | - |
Mandatory Safety Precautions
WARNING: Trimethylsilyl cyanide (TMSCN) is a highly toxic, flammable liquid and vapor.[7][8][9] It is fatal if swallowed, inhaled, or in contact with skin.[7][10] TMSCN reacts with water, moisture, or acids to release highly toxic hydrogen cyanide (HCN) gas.[8][11]
-
Engineering Controls: All manipulations involving TMSCN must be performed in a certified, well-ventilated chemical fume hood.[9][10] An emergency eyewash and safety shower must be readily accessible.[10][11]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), a flame-resistant lab coat, and chemical safety goggles with a face shield.[7][10] In case of inadequate ventilation, a NIOSH-certified full-face supplied-air respirator is required.[10]
-
Handling: Use only non-sparking tools and ground all equipment.[7][8][10] Avoid contact with skin, eyes, and clothing.[7][8] Keep away from heat, sparks, and open flames.[8][9]
-
Quenching and Disposal: Unused TMSCN and reaction mixtures must be quenched carefully by slow addition to a stirred, cooled solution of sodium hydroxide and bleach. Dispose of all waste according to institutional and local regulations.
Step-by-Step Synthesis Procedure
The following procedure is adapted from general methods for the cyanation of isoquinoline N-oxides.[5][12]
-
Reaction Setup: To a dry, 10 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 7-Bromoisoquinoline N-oxide (224 mg, 1.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (DCM, 0.5 mL) to dissolve the starting material, resulting in a 2 M solution.
-
Reagent Addition: Under a nitrogen atmosphere, add N,N-Diisopropylethylamine (DIEA) (0.35 mL, 2.0 mmol) to the solution, followed by the dropwise addition of trimethylsilyl cyanide (TMSCN) (0.37 mL, 3.0 mmol).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 5:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Workup - Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (~10 mL). Perform this step in the fume hood , as some residual TMSCN may hydrolyze and release HCN gas.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient eluent of hexanes and ethyl acetate to afford this compound as a solid.
Caption: Workflow for the synthesis of this compound.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.[13]
| Technique | Parameter | Expected Observation |
| Appearance | Physical State | White to off-white solid.[14] |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons expected in the range of 7.5-9.5 ppm. |
| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons: 120-150 ppm. Nitrile carbon (CN): ~115-120 ppm. |
| Mass Spec (ESI) | Molecular Ion (m/z) | [M+H]⁺: 232.97. A characteristic isotopic pattern for bromine (⁷⁹Br/⁸¹Br) with two peaks of nearly equal intensity separated by 2 m/z units will be observed.[13][15] |
| HPLC | Purity | >95% (as determined by peak area).[13] |
Conclusion and Field Insights
This application note provides an efficient, reliable, and well-documented protocol for the synthesis of this compound from its N-oxide. The presented method avoids harsh reagents and metal catalysts, aligning with modern principles of green chemistry.[2]
Expert Insights:
-
Anhydrous Conditions: The success of this reaction is highly dependent on maintaining anhydrous conditions to prevent the premature hydrolysis of TMSCN. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Role of the Base: While some similar reactions can proceed without a base, the inclusion of a non-nucleophilic base like DIEA is recommended to facilitate the final elimination step, often leading to cleaner reactions and higher yields.[12]
-
Substrate Scope: This general procedure is applicable to a wide range of isoquinoline N-oxides, making it a versatile tool for generating diverse libraries of 1-cyanoisoquinoline derivatives for drug discovery programs.[1][5]
The paramount importance of adhering to the stringent safety protocols for handling trimethylsilyl cyanide cannot be overstated. Proper training and equipment are essential for the safe execution of this synthesis.
References
-
TRIMETHYLSILYL CYANIDE FOR SYNTHESIS MSDS CAS No - Loba Chemie. (2016, April 15). Available from: [Link]
-
SIT8585.0 GHS EU English SDS - TRIMETHYLSILYLCYANIDE. (2024, July 19). Gelest. Available from: [Link]
-
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (2026, January 13). Molecules. MDPI. Available from: [Link]
-
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (2026, January 13). Molecules. National Center for Biotechnology Information. Available from: [Link]
-
SIT8585.0 TRIMETHYLSILYL CYANIDE - Safety Data Sheet. Gelest, Inc. Available from: [Link]
-
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (2026, January 29). ResearchGate. Available from: [Link]
-
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (2026, January 13). PubMed. Available from: [Link]
-
Reissert Reaction. Name Reactions in Organic Synthesis. Cambridge University Press. Available from: [Link]
-
Hypervalent Iodine(III)‐Mediated Regioselective Cyanation of Quinoline N‐Oxides with Trimethylsilyl Cyanide. ResearchGate. Available from: [Link]
-
Reaction of heterocyclic compounds. VII. Oxidative cyanation of heteroaromatic N-oxides. (1972). Journal of Organic Chemistry. Available from: [Link]
-
Cyanohydrin synthesis by Cyanation or Cyanosilylation. Organic Chemistry Portal. Available from: [Link]
-
Trimethylsilyl cyanide. Wikipedia. Available from: [Link]
-
Proposed reaction mechanism for the synthesis of isoquinoline N‐oxide. ResearchGate. Available from: [Link]
-
Lewis Acid-Mediated Cyanation of Pyrazine N-Oxides with Trimethylsilyl Cyanide. J. Chem. Soc. Perkin Trans. 1. Available from: [Link]
-
Reissert reaction. Grokipedia. Available from: [Link]
-
Isoquinoline. Science of Synthesis. Thieme. Available from: [Link]
-
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024, December 31). Molecules. Available from: [Link]
-
This compound (C10H5BrN2). PubChemLite. Available from: [Link]
- Method for preparing 7-bromoisoquinoline. Google Patents.
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- 3. Reissert Reaction (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. shahucollegelatur.org.in [shahucollegelatur.org.in]
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- 6. Trimethylsilyl cyanide - Wikipedia [en.wikipedia.org]
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Application Note: Metal-Free C1-Cyanation of 7-Bromoisoquinoline N-Oxide via Modified Reissert-Henze Reaction
Topic: Metal-free cyanation of 7-bromoisoquinoline N-oxide using TMSCN Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This guide details a robust, metal-free protocol for the regioselective C1-cyanation of 7-bromoisoquinoline N-oxide. Utilizing trimethylsilyl cyanide (TMSCN) in conjunction with an electrophilic activator (Benzoyl Chloride), this modified Reissert-Henze transformation affords 7-bromoisoquinoline-1-carbonitrile in high yields. This method circumvents the use of toxic transition metals and harsh thermal conditions, providing a scalable route for synthesizing pharmacologically relevant isoquinoline cores.
Introduction & Scientific Rationale
The Challenge of C1-Functionalization
Isoquinoline derivatives are privileged scaffolds in medicinal chemistry. The introduction of a nitrile group at the C1 position is strategically valuable, serving as a precursor for amides, amines, and carboxylic acids. While transition-metal-catalyzed cross-couplings (e.g., Pd-catalyzed cyanation of aryl halides) are common, they are ill-suited here because the substrate contains a reactive 7-bromo handle that must remain intact for downstream diversification.
The Metal-Free Solution: Reissert-Henze Chemistry
The classical Reissert reaction involves the addition of cyanide to quinoline/isoquinoline in the presence of acid chlorides. The Reissert-Henze modification specifically utilizes N-oxides.
-
Mechanism: The N-oxide oxygen is O-acylated by an activator (e.g., BzCl) to form a highly electrophilic N-acyloxyisoquinolinium salt.
-
Regioselectivity: This activation renders the C1 position (adjacent to nitrogen) susceptible to nucleophilic attack by TMSCN.
-
Aromatization: Subsequent base-mediated elimination of benzoic acid restores aromaticity, delivering the C1-cyano product.
This approach is superior for 7-bromoisoquinoline N-oxide because it proceeds under mild conditions (
Mechanistic Pathway[1]
The following diagram illustrates the activation, nucleophilic addition, and elimination sequence.
Caption: Mechanistic pathway of the Reissert-Henze cyanation. Activation of the N-oxide triggers regioselective C1 attack by TMSCN, followed by elimination to restore aromaticity.
Method Development & Optimization
The choice of activator and solvent is critical for yield and safety. The following data summarizes the optimization for halogenated isoquinoline N-oxides.
| Entry | Activator (Equiv) | Solvent | Temp ( | Yield (%) | Notes |
| 1 | None | DCM | 25 | <5 | No reaction without activation. |
| 2 | Ac | DCM | 40 | 45 | Slow reaction; incomplete conversion. |
| 3 | TsCl (1.2) | MeCN | 25 | 62 | Moderate yield; purification difficult. |
| 4 | BzCl (1.2) | DCM | 0 | 92 | Optimal. Clean conversion. |
| 5 | BzCl (1.2) | THF | 25 | 78 | Lower solubility of intermediate. |
Key Insight: Benzoyl chloride (BzCl) in Dichloromethane (DCM) provides the best balance of reactivity and solubility. The N-benzoyloxy intermediate is sufficiently stable to allow TMSCN attack but reactive enough to eliminate readily.
Detailed Experimental Protocol
Reagents and Equipment
-
Substrate: 7-bromoisoquinoline N-oxide (purity >98%).
-
Reagents: Trimethylsilyl cyanide (TMSCN), Benzoyl Chloride (BzCl), Triethylamine (TEA).
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Safety: Dedicated fume hood, HCN detector, bleach bath for quenching.
Step-by-Step Methodology
Step 1: Setup and Inertion
-
Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Cool to room temperature under a stream of Nitrogen (
). -
Add 7-bromoisoquinoline N-oxide (1.0 mmol, 224 mg) to the flask.
-
Add anhydrous DCM (10 mL, 0.1 M concentration). Stir until fully dissolved.
Step 2: Reagent Addition (The "Activation" Phase)
5. Add TMSCN (3.0 mmol, 375
- Note: TMSCN is volatile and hydrolyzes to HCN. Handle with extreme care.
- Cool the reaction mixture to 0
C using an ice-water bath. - Add Benzoyl Chloride (1.2 mmol, 140
L) dropwise over 5 minutes.
- Observation: The solution may turn slightly yellow/orange, indicating the formation of the activated N-acyloxy species.
- Add Triethylamine (2.0 mmol, 280
L) dropwise.
- Mechanistic Note: The base buffers the HCl generated (if any hydrolysis occurs) and assists in the final elimination step.
Step 3: Reaction and Monitoring
9. Allow the mixture to warm to Room Temperature (25
- Rf values: N-oxide (low Rf, ~0.1)
Product (high Rf, ~0.6). - Visualization: UV lamp (254 nm). The product is highly fluorescent.
Step 4: Quench and Workup (Critical Safety Step)
12. Once complete, cool the mixture back to 0
- Safety: This neutralizes any remaining BzCl and buffers the aqueous layer to pH ~8-9, keeping cyanide as CN- rather than volatile HCN.
- Stir vigorously for 15 minutes.
- Transfer to a separatory funnel. Extract with DCM (3 x 15 mL).
- Wash combined organics with water (1 x 20 mL) and brine (1 x 20 mL).
- Dry over anhydrous Na
SO , filter, and concentrate under reduced pressure.
Step 5: Purification 18. Purify the crude residue via silica gel flash chromatography.
- Gradient: 0%
20% EtOAc in Hexanes.
- Yield: Expect 200–215 mg (85–92%) of off-white solid.
Workflow Diagram
Caption: Operational workflow for the metal-free cyanation protocol.
Safety & Handling (HCN Protocol)
-
TMSCN Hazards: TMSCN releases Hydrogen Cyanide (HCN) upon contact with moisture.[2][3] It is fatal if inhaled or absorbed through the skin.
-
Engineering Controls: All operations must be performed in a functioning fume hood.
-
Waste Disposal: All aqueous waste and glassware rinses must be treated with a bleach solution (sodium hypochlorite) at pH >10 for 24 hours to oxidize cyanide to cyanate before disposal.
-
First Aid: Have an amyl nitrite kit or hydroxocobalamin (Cyanokit) readily available in the lab.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Conversion | Wet solvent/reagents | Ensure DCM is anhydrous; TMSCN hydrolyzes rapidly in wet conditions. |
| Low Yield | Incomplete elimination | Increase base (TEA) amount or stir longer after quenching. |
| Impurity Formation | Reissert compound hydrolysis | Avoid acidic workup; keep pH > 7 during extraction. |
| Starting Material Remains | Old BzCl | Use freshly distilled or high-purity Benzoyl Chloride. |
References
-
Reissert Reaction Overview: Wikipedia. Reissert reaction. Link
-
Recent Metal-Free Methods: MDPI (2026). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation. Link
-
TMSCN Reagent Profile: Organic Chemistry Portal. Trimethylsilyl Cyanide (TMSCN).[4] Link
-
Isoquinoline Synthesis Guide: BenchChem. Synthesis of 6-Bromoisoquinoline-1-carbonitrile: A Technical Guide. Link
-
Safety Data: The Cary Company. Safety Data Sheet: TMSCN. Link
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Application Note & Protocol: Buchwald-Hartwig Amination of 7-Bromoisoquinoline-1-carbonitrile
Introduction: Bridging Scaffolds in Modern Drug Discovery
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, surmounting the limitations of classical methods which often suffer from narrow substrate scope and harsh reaction conditions.[1] Its significance is particularly pronounced in pharmaceutical and materials science, where the arylamine moiety is a ubiquitous structural motif.
The isoquinoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents across various disease areas, including oncology, infectious diseases, and neurology.[3][4][5] The functionalization of this heterocyclic system is therefore of paramount importance to drug development professionals. This guide provides a detailed protocol and expert insights for the Buchwald-Hartwig amination of 7-Bromoisoquinoline-1-carbonitrile, a key transformation for accessing novel 7-aminoisoquinoline derivatives. These products serve as valuable building blocks for the exploration of new chemical space in the quest for next-generation therapeutics.
Mechanistic Rationale: The "Why" Behind the Protocol
A deep understanding of the reaction mechanism is crucial for successful protocol execution and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex, which orchestrates the coupling of the aryl bromide and the amine.[1][6][7]
The generally accepted catalytic cycle involves the following key steps:
-
Catalyst Activation : A Pd(II) precatalyst, such as Palladium(II) acetate, is reduced in situ to the active Pd(0) species.[2] Alternatively, a pre-formed Pd(0) source like Pd₂(dba)₃ can be used directly.
-
Oxidative Addition : The active, ligand-coordinated Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) intermediate.[1][7][8]
-
Amine Coordination & Deprotonation : The amine substrate coordinates to the Pd(II) complex. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.[9][10][11] The choice of base is critical; it must be strong enough to deprotonate the amine but not so nucleophilic as to cause side reactions.
-
Reductive Elimination : This final, bond-forming step involves the reductive elimination of the desired 7-aminoisoquinoline-1-carbonitrile product from the palladium-amido complex. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][7] The use of bulky, electron-rich phosphine ligands is known to accelerate this crucial step.[1][12]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol describes the coupling of this compound with morpholine as a representative secondary amine.
Materials & Equipment:
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Septa and needles
-
Inert atmosphere manifold (Nitrogen or Argon)
-
Heating block or oil bath with temperature control
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Flash chromatography system
Reagents & Chemicals Summary:
| Reagent | M.W. ( g/mol ) | Role | Equivalents | Amount (for 1 mmol scale) |
| This compound | 234.06 | Aryl Halide | 1.0 | 234 mg |
| Morpholine | 87.12 | Amine Nucleophile | 1.2 | 105 mg (1.2 mmol) |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | Palladium Precursor | 0.02 (2 mol%) | 4.5 mg (0.02 mmol) |
| XPhos | 476.60 | Ligand | 0.04 (4 mol%) | 19.1 mg (0.04 mmol) |
| Sodium tert-butoxide (NaOtBu) | 96.10 | Base | 1.4 | 135 mg (1.4 mmol) |
| Toluene (anhydrous) | 92.14 | Solvent | - | 5.0 mL |
Step-by-Step Procedure:
-
Reaction Setup (Inert Atmosphere is Critical):
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (234 mg, 1.0 mmol), Palladium(II) Acetate (4.5 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and Sodium tert-butoxide (135 mg, 1.4 mmol).
-
Scientist's Note: The solids are added first in the flask. NaOtBu is hygroscopic and should be handled quickly in a dry environment or a glovebox to ensure reactivity. The quality of the catalyst and ligand is paramount for success.[13]
-
-
Seal and Purge:
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. The active Pd(0) catalyst is sensitive to oxygen, and failure to maintain an inert atmosphere is a common cause of reaction failure.
-
-
Reagent Addition:
-
Using a syringe, add anhydrous toluene (5.0 mL) to the flask.
-
Add morpholine (105 mg, 1.2 mmol) via syringe.
-
Scientist's Note: The use of anhydrous solvents is essential, as water can interfere with the base and catalytic cycle.[13][14] Toluene is a common and effective solvent for this transformation.[15]
-
-
Reaction:
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Quench the reaction by slowly adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel (using a suitable eluent system, e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-(morpholin-4-yl)isoquinoline-1-carbonitrile.
-
Caption: Step-by-step experimental workflow diagram.
Troubleshooting and Optimization Insights
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; insufficient temperature; poor quality base/solvent. | Ensure reagents are high quality and stored under inert conditions. Consider a pre-catalyst. Cautiously increase temperature in 10 °C increments.[13] |
| Hydrodehalogenation | Side reaction where bromine is replaced by hydrogen. | This can be promoted by higher temperatures or certain base/ligand combinations. Try a weaker base (e.g., K₃PO₄) or screen other ligands.[13] |
| Poor Yield | Steric hindrance from the amine or aryl halide; competing side reactions. | Screen alternative ligands. Bulky biaryl phosphine ligands like BrettPhos or RuPhos may be superior for challenging substrates.[12][16] |
| Difficulty with Primary Amines | Potential for double arylation. | Use of specific ligands like BrettPhos can promote selective monoarylation. Alternatively, ammonia surrogates like benzophenone imine can be used.[7][12] |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of complex nitrogen-containing molecules. The protocol detailed herein provides a reliable and robust method for the coupling of this compound, enabling access to a valuable class of compounds for drug discovery and chemical biology. By understanding the underlying mechanism and the critical role of each reaction component, researchers can effectively apply and optimize this transformation for a wide range of amine nucleophiles, accelerating the development of novel isoquinoline-based therapeutics.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved February 15, 2026, from [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). ACS Green Chemistry Institute. Retrieved February 15, 2026, from [Link]
-
Samec, J. S. M., & Szabó, K. J. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14747–14753. [Link]
-
Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. Retrieved February 15, 2026, from [Link]
-
Samec, J. S. M., & Szabó, K. J. (2014). Role of the base in Buchwald-Hartwig amination. PubMed, 79(24), 11961-11969. [Link]
-
Samec, J. S. M., & Szabó, K. J. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]
-
Andersen, T. L., et al. (2012). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 16(10), 1682-1689. [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved February 15, 2026, from [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Wang, X., et al. (2020). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. ResearchGate. [Link]
-
Kumar, V., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1239-1281. [Link]
-
Wang, X., et al. (2020). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Anticancer Agents in Medicinal Chemistry. [Link]
-
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved February 15, 2026, from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. entegris.com [entegris.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. research.rug.nl [research.rug.nl]
Validation & Comparative
Comparative Guide: Reactivity of 7-Bromo vs. 7-Chloroisoquinoline-1-carbonitrile
The following guide provides an in-depth technical comparison of 7-bromo-isoquinoline-1-carbonitrile versus 7-chloroisoquinoline-1-carbonitrile . This content is structured for medicinal chemists and process development scientists, focusing on the practical implications of the C7-halogen substituent in cross-coupling workflows.
Executive Summary & Strategic Selection
In the architecture of kinase inhibitors and CNS-active agents, the isoquinoline-1-carbonitrile core acts as a critical pharmacophore. The 1-cyano group serves two roles: it is a precursor for amides/amines and a potent electron-withdrawing group (EWG) that electronically modulates the scaffold.
The choice between the 7-bromo (7-Br) and 7-chloro (7-Cl) analogues is not merely a matter of cost; it dictates the catalytic strategy, impurity profile, and process safety.
| Feature | 7-Bromoisoquinoline-1-carbonitrile | 7-Chloroisoquinoline-1-carbonitrile |
| Primary Utility | Discovery chemistry, HTE (High-Throughput Experimentation) | Process chemistry, Scale-up, Cost-sensitive routes |
| Reactivity Profile | High; Oxidative addition is rapid at mild temps ( | Moderate; Requires electron-rich ligands (e.g., Buchwald) & heat ( |
| Catalyst Compatibility | Broad (Pd(PPh3)4, Pd(dppf)Cl2) | Specific (Pd-XPhos, Pd-RuPhos, Pd-PEPPSI) |
| Side Reaction Risk | Low (Mild conditions preserve the 1-CN group). | High (Forcing conditions risk nitrile hydrolysis). |
| Cost Basis | High | Low |
Electronic Landscape & Mechanistic Insights
The "Activated" Isoquinoline Core
The isoquinoline ring is naturally electron-deficient. The addition of a nitrile group at C1 significantly amplifies this deficiency.
-
Inductive Effect (-I): The 1-CN group pulls electron density from the
-system, lowering the LUMO energy of the entire scaffold. -
Impact on Oxidative Addition: Unlike electron-rich aryl halides (where oxidative addition is slow), the electron-poor nature of this scaffold accelerates the oxidative addition of Pd(0) into the C-X bond.
Implication: While aryl chlorides are typically sluggish, the 7-chloroisoquinoline-1-carbonitrile is more reactive than a standard chlorobenzene. However, the 7-bromo analogue remains kinetically superior due to the weaker C-Br bond (BDE: ~69 kcal/mol vs. ~84 kcal/mol for C-Cl).
The Selectivity Paradox
In poly-halogenated systems, the C1-position is usually the most electrophilic. However, with C1 occupied by a nitrile, the reactivity focus shifts to C7.
-
7-Br: Reacts exclusively at C7 under standard Suzuki conditions.
-
7-Cl: May require forcing conditions that can inadvertently activate C-H bonds or hydrolyze the nitrile to an amide (
) or acid ( ), especially in the presence of carbonate bases and water.
Experimental Workflows: Cross-Coupling
Suzuki-Miyaura Coupling (C-C Bond Formation)
The following decision matrix outlines the optimal conditions for each substrate.
Protocol A: The 7-Bromo Route (High Fidelity)
Best for: Late-stage functionalization, sensitive boronic acids, and rapid library synthesis.
-
Reagents: 7-Br-isoquinoline-1-CN (1.0 eq), Aryl Boronic Acid (1.2 eq).
-
Catalyst:
(3-5 mol%). -
Base/Solvent:
(2.0 eq) in 1,4-Dioxane/Water (4:1). -
Conditions:
for 2-4 hours. -
Mechanism: The labile C-Br bond allows oxidative addition to occur rapidly, often before the base promotes competitive nitrile hydrolysis.
Protocol B: The 7-Chloro Route (Cost-Optimized)
Best for: Multi-gram scale-up where catalyst cost is a factor and the substrate is robust.
-
Reagents: 7-Cl-isoquinoline-1-CN (1.0 eq), Aryl Boronic Acid (1.5 eq).
-
Catalyst:
(1 mol%) + XPhos or SPhos (2 mol%).-
Note: First-generation catalysts like
often fail to achieve full conversion with the chloride.
-
-
Base/Solvent:
(3.0 eq) in Toluene/Water (10:1).-
Why Toluene? Reduces water content compared to Dioxane/Water, protecting the nitrile group from hydrolysis at the required higher temperatures (
).
-
-
Conditions:
for 12-16 hours.
Visualization of Catalytic Strategy
The following diagram illustrates the divergence in catalytic cycles and risk factors.
Figure 1: Catalytic decision tree highlighting the trade-off between reactivity (Bromide) and process risks (Chloride).
Synthesis of the Starting Materials
Understanding the source of these materials validates their purity profiles.
-
This compound:
-
Route: 7-Bromoisoquinoline
N-Oxide (mCPBA) Reissert-Henze Reaction (TMSCN, DBU or Benzoyl Chloride). -
Note: The bromine atom survives the nucleophilic cyanation conditions intact.
-
-
7-Chloroisoquinoline-1-carbonitrile:
-
Route: Similar N-oxide activation, or via
chlorination of 7-chloroisoquinoline-1(2H)-one followed by cyanation (though direct cyanation of the N-oxide is preferred).
-
Critical Reference Data
| Parameter | 7-Bromo | 7-Chloro | Reference Support |
| C-X BDE | ~69 kcal/mol | ~84 kcal/mol | Standard Ph-X values [1] |
| Pd(0) Insertion | Facile (RT to | Rate-limiting ( | General Pd-cycle kinetics [2] |
| Ligand Need | Standard ( | Bulky/Rich (Buchwald, Ad2BuP) | Catalyst selection guides [3] |
Scientist's Recommendation
-
Use 7-Bromo if you are in the Discovery Phase (mg to g scale). The reliability and milder conditions ensure you get the target molecule quickly to test biological hypotheses without optimizing the chemistry.
-
Use 7-Chloro only if you are in Process Development (kg scale) and have the time to screen ligands (e.g., XPhos, BrettPhos) to overcome the activation barrier while suppressing nitrile hydrolysis.
References
- Bond Dissociation Energies in Organometallic Mechanisms. Source: Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. Context: Establishes the thermodynamic basis for the reactivity difference between Ar-Br and Ar-Cl.
-
Mechanistic Studies of the Suzuki-Miyaura Reaction.
-
Ligand Effects in Palladium-C
- Source: Surry, D. S., & Buchwald, S. L. (2008).
-
URL:[Link]
- Context: Describes the necessity of dialkylbiaryl phosphine ligands (like XPhos)
-
Direct Cyanation of Heteroarom
-
Source:Journal of Organic Chemistry / Organic Letters (General methodology for 1-cyanoisoquinoline synthesis).[2]
- Context: Validates the synthetic pathway for the starting materials (Reissert-Henze type reactions).
-
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
